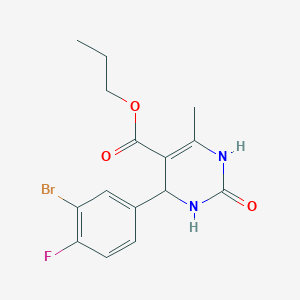![molecular formula C25H30ClN3O3 B11629731 1-(4-Butoxyphenyl)-3-[4-(4-chlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11629731.png)
1-(4-Butoxyphenyl)-3-[4-(4-chlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxyphényl)-3-[4-(4-chlorobenzyl)pipérazin-1-yl]pyrrolidine-2,5-dione est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe butoxyphényle, une fraction de chlorobenzyl pipérazine et un noyau de pyrrolidine-2,5-dione.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1-(4-Butoxyphényl)-3-[4-(4-chlorobenzyl)pipérazin-1-yl]pyrrolidine-2,5-dione implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l’intermédiaire butoxyphényle : La synthèse commence par la préparation de l’intermédiaire butoxyphényle par réaction du 4-butoxyphénol avec un agent alkylant approprié en conditions basiques.
Synthèse de l’intermédiaire chlorobenzyl pipérazine : L’étape suivante implique la réaction du chlorure de 4-chlorobenzyl avec la pipérazine pour former l’intermédiaire chlorobenzyl pipérazine.
Réaction de couplage : La dernière étape est le couplage de l’intermédiaire butoxyphényle avec l’intermédiaire chlorobenzyl pipérazine en présence d’un réactif de couplage approprié, tel qu’une carbodiimide, pour former le composé de pyrrolidine-2,5-dione souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et l’extensibilité. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et l’optimisation du processus pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
1-(4-Butoxyphényl)-3-[4-(4-chlorobenzyl)pipérazin
Applications De Recherche Scientifique
1-(4-BUTOXYPHENYL)-3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 1-(4-BUTOXYPHENYL)-3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Propriétés
Formule moléculaire |
C25H30ClN3O3 |
|---|---|
Poids moléculaire |
456.0 g/mol |
Nom IUPAC |
1-(4-butoxyphenyl)-3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H30ClN3O3/c1-2-3-16-32-22-10-8-21(9-11-22)29-24(30)17-23(25(29)31)28-14-12-27(13-15-28)18-19-4-6-20(26)7-5-19/h4-11,23H,2-3,12-18H2,1H3 |
Clé InChI |
HJPXCSRSCQXCKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629673.png)

![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11629689.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11629690.png)
![9-Methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11629693.png)

![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11629699.png)
![(6Z)-2-butyl-6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629705.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629713.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11629716.png)
![Ethyl 2-chloro-5-(5-{[(4Z)-5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-YL)benzoate](/img/structure/B11629724.png)
![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629743.png)
![(2Z)-2-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11629749.png)
